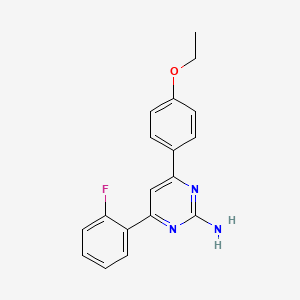
4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (4-CPF) is an organic compound that is an important component in many scientific research applications. It is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, as a biochemical and physiological agent, and in laboratory experiments. This article will provide an overview of 4-CPF, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine is widely used in scientific research, particularly in the fields of organic chemistry, pharmacology, and biochemistry. It is used in the synthesis of other compounds, as a biochemical and physiological agent, and in laboratory experiments. It has been used to study the effects of various drugs on the body, as a tool to study the molecular mechanisms of various diseases, and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine is not fully understood, but it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450. This inhibition can lead to changes in the metabolism of drugs and other compounds, which can have a variety of effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds. It has also been found to have an effect on the expression of certain genes, which can lead to changes in the expression of proteins. Additionally, it has been found to have an effect on the activity of certain enzymes, which can lead to changes in the activity of certain metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it is a stable compound, so it can be stored and used over long periods of time. However, it is important to note that it is a relatively toxic compound, and it should be handled with care.
Orientations Futures
There are several potential future directions for research involving 4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine. One potential direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential as a therapeutic agent, as well as its potential side effects. Additionally, further research could be done to explore the potential uses of this compound in the synthesis of other compounds. Finally, further research could be done to explore the potential of this compound as a diagnostic tool.
Méthodes De Synthèse
4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine can be synthesized using a variety of methods, including the condensation of 2-chlorophenylacetic acid and 2-furancarboxaldehyde, the condensation of 2-chlorophenylacetic acid and 2-furanmethanol, or the condensation of 2-chlorophenylacetic acid and 2-furanmethanethiol. In each case, the reaction yields this compound as the primary product.
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-10-5-2-1-4-9(10)11-8-12(18-14(16)17-11)13-6-3-7-19-13/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRBGUFRHYXLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)





